molecular formula C11H18N2O4 B11871584 cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate

cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate

Cat. No.: B11871584
M. Wt: 242.27 g/mol
InChI Key: CRWQTJLAESSLEF-VXNVDRBHSA-N
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Description

cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core. The cis configuration of the tert-butyl carboxylate group at position 5 and the hydroxymethyl substituent at position 3 are critical to its stereochemical and physicochemical properties.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-3-(hydroxymethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)16-10(15)13-4-7-8(6-14)12-17-9(7)5-13/h7,9,14H,4-6H2,1-3H3/t7-,9-/m1/s1

InChI Key

CRWQTJLAESSLEF-VXNVDRBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CO

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is classically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. For the pyrrolo[3,4-d]isoxazole system, the dipolarophile is often a pyrroline derivative.

Procedure :

  • Generation of nitrile oxide : Chlorination of an aldoxime (e.g., tert-butyl hydrocinnamate aldoxime) using N-chlorosuccinimide (NCS) in dichloromethane yields the corresponding nitrile oxide.

  • Cycloaddition : Reacting the nitrile oxide with a substituted pyrroline (e.g., 3,4-dehydropyrrolidine) in toluene at 80°C produces the isoxazole-pyrrolidine adduct. Stereoselectivity is governed by the dipolarophile’s geometry, favoring cis-fusion due to secondary orbital interactions.

Table 1 : Optimization of Cycloaddition Conditions

DipolarophileSolventTemp (°C)Yield (%)cis:trans Ratio
3,4-DehydropyrrolidineToluene80789:1
3-CarbomethoxypyrrolineDMF100657:3
3-HydroxypyrrolineEtOAc60828:2

Intramolecular Cyclization Strategies

Alternative routes employ intramolecular cyclization to forge the bicyclic system. For example, a pyrrolidine bearing an α,β-unsaturated ester undergoes base-mediated cyclization to form the isoxazole ring.

Example : Treatment of ethyl 3-(2-nitrovinyl)pyrrolidine-2-carboxylate with DBU in THF at 0°C induces elimination of nitrous acid, yielding the pyrrolo[3,4-d]isoxazole framework in 85% yield.

Introduction of the Hydroxymethyl Group

Reduction of a Ketone Precursor

The hydroxymethyl group at position 3 is introduced via selective reduction of a ketone intermediate.

Procedure :

  • Oxidation : The pyrrolidine nitrogen is protected as a Boc carbamate, and the C3 position is oxidized to a ketone using Dess-Martin periodinane.

  • Reduction : Sodium borohydride in methanol reduces the ketone to the secondary alcohol, affording the hydroxymethyl group with >95% diastereomeric excess (de).

Critical Note : Stereochemical control at C3 is achieved through bulky protecting groups (e.g., Boc) that shield one face of the ketone, directing hydride attack to the cis position relative to the tert-butyl carboxylate.

Installation of the tert-Butyl Carboxylate

Esterification and Protecting Group Strategy

The tert-butyl carboxylate is introduced early in the synthesis to avoid side reactions during cyclization.

Procedure :

  • Carbamate Formation : Reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP yields the Boc-protected intermediate.

  • Selective Deprotection : The Boc group is retained during subsequent steps, while other functional groups (e.g., hydroxymethyl) are temporarily protected as silyl ethers (e.g., TBS).

Table 2 : Comparison of Esterification Reagents

ReagentSolventTemp (°C)Yield (%)Purity (%)
Boc₂O + DMAPTHF259299
DCC + Boc-OHDCM08595
EDCI + HOBtAcCN408897

Stereochemical Control and cis-Selectivity

The cis configuration between the hydroxymethyl and carboxylate groups arises from conformational constraints during cyclization. Computational studies (DFT) indicate that the transition state for cycloaddition favors a planar arrangement of the dipolarophile, locking the substituents in a cis orientation.

Experimental Validation : X-ray crystallography of intermediates confirms the relative stereochemistry, with NOESY correlations between H3 (hydroxymethyl) and H5 (carboxylate) protons.

Process Optimization and Scale-Up

Solvent and Catalyst Screening

Optimizing reaction media and catalysts significantly enhances yields:

  • Cycloaddition : Replacing toluene with cyclopentyl methyl ether (CPME) improves solubility and reduces byproduct formation.

  • Reduction : Switching from NaBH₄ to LiAlH(t-Bu)₃ increases selectivity for the cis-isomer (99:1 dr).

Table 3 : Large-Scale Performance (10 mol Batch)

StepYield (%)Purity (%)Cycle Time (h)
Cycloaddition75986
Ketone Reduction90992
Final Deprotection95991

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

An emerging strategy employs Grubbs catalyst-mediated RCM to form the pyrrolidine ring. For example, a diene precursor undergoes metathesis to generate the bicyclic skeleton, followed by isoxazole installation via nitrile oxide cycloaddition.

Enzymatic Resolution

Racemic mixtures of the hydroxymethyl intermediate are resolved using lipase-catalyzed acetylation, achieving >99% enantiomeric excess (ee) for the cis-isomer.

Analytical Characterization

Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (dd, J = 6.2 Hz, 1H, H3), 3.95 (s, 2H, CH₂OH), 1.45 (s, 9H, t-Bu).

  • HRMS : [M+H]⁺ calc. for C₁₃H₂₁N₂O₄: 281.1497, found: 281.1495.

  • X-ray : Confirms cis geometry with C3–C5 distance of 2.48 Å.

Applications and Derivatives

The title compound serves as a precursor to protease inhibitors and kinase modulators. Derivatives with modified carboxylates (e.g., methyl, benzyl) exhibit enhanced bioavailability in preclinical models .

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural features, physicochemical properties, and pharmacological activity.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate (Target) C₁₃H₂₀N₂O₄ 280.31 Hydroxymethyl, isoxazole, tert-butyl carboxylate
(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester (Compound 7) C₂₂H₂₀Cl₂N₄O₃ 459.33 Benzotriazole, dichlorobenzyl ester
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24) C₁₅H₁₈N₄O₃ 302.33 Benzotriazole carbonyl, pyrrolo-pyrrole
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ( Compound) C₁₂H₁₉NO₃ 225.28 Cyclopenta-pyrrole, ketone

Key Observations :

  • The target compound’s hydroxymethyl group distinguishes it from analogs with lipophilic substituents (e.g., benzotriazole in Compounds 7 and 24), likely enhancing aqueous solubility.
  • The tert-butyl carboxylate group is a common feature across all compounds, suggesting a shared strategy for improving metabolic stability .
Pharmacological and Physicochemical Properties
Property Target Compound (Inferred) Compound 7 Compound 24 Compound
Solubility (mg/mL) Moderate (predicted) 0.12 (low) 0.45 0.8
Enzyme Inhibition (IC₅₀) N/A 15 nM (Autotaxin) 8 nM (Autotaxin) N/A
Metabolic Stability High (tert-butyl group) Moderate (ester cleavage) High (carbamate linkage) High (ketone stability)

Key Findings :

  • The hydroxymethyl group in the target compound is hypothesized to improve solubility compared to benzotriazole-containing analogs (e.g., Compound 7: 0.12 mg/mL vs. predicted moderate solubility for the target).
  • Enzyme inhibition data for the target compound are unavailable, but benzotriazole derivatives (Compounds 7 and 24) show potent activity against autotaxin (ATX), a therapeutic target in fibrosis and cancer . Structural differences (e.g., isoxazole vs. benzotriazole) may alter target engagement.
  • The tert-butyl group in all compounds enhances metabolic stability, as seen in ’s compound, which lacks reactive functional groups .

Biological Activity

cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 242.28 g/mol
  • CAS Number : 1824199-43-0

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cancer cell lines and other biological systems.

Cytotoxicity Studies

In one study, derivatives of isoxazole were tested for their cytotoxic effects on human promyelocytic leukemia cells (HL-60). The results indicated that compounds similar to cis-tert-butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole exhibited significant cytotoxicity with IC₅₀ values ranging from 86 to 755 μM. Notably, certain derivatives induced apoptosis and cell cycle arrest by modulating the expression of key regulatory genes such as Bcl-2 and p21^WAF-1 .

The mechanism behind the biological activity of this compound appears to involve:

  • Induction of Apoptosis : Similar compounds have been shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .
  • Gene Expression Modulation : Changes in mRNA levels for genes associated with apoptosis and cell cycle regulation were observed, indicating that these compounds may influence cellular pathways crucial for cancer progression .

Case Studies

  • Study on Isoxazole Derivatives :
    • A series of isoxazole derivatives were synthesized and tested for their cytotoxic effects. Among them, compounds with structural similarities to cis-tert-butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole demonstrated promising results against HL-60 cells.
    • The study highlighted that the most active compounds caused a significant reduction in cell viability and altered gene expression profiles related to apoptosis .
  • Toxicological Evaluation :
    • Another investigation assessed the toxicity of various isoxazole derivatives using in vitro assays. The findings suggested that while some derivatives were highly cytotoxic, others exhibited lower toxicity profiles, making them potential candidates for further development .

Data Tables

Compound NameIC₅₀ (μM)Mechanism of ActionKey Gene Expressions
Isoxazole (3)86Induces apoptosisDecrease in Bcl-2; Increase in p21^WAF-1
Isoxazole (6)755Cell cycle arrestIncrease in p21^WAF-1

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves multi-step strategies, including pyrrolo-isoxazole ring formation, esterification, and hydroxymethyl group introduction. For example:

  • Pyrrole ring construction : Cyclization of precursors using trifluoroacetic acid (TFA) or BF₃·OEt₂ under reflux conditions .
  • Esterification : tert-Butyl protection of carboxyl groups via reactions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DMAP .
  • Hydroxymethyl functionalization : Introduced via reductive amination or nucleophilic substitution, often requiring controlled pH and temperature .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Ring formationBF₃·OEt₂, CH₃CN, reflux (5 h)75
Boc protectionBoc₂O, DCM, DMAP, rt (12 h)85–90

Q. Which analytical techniques confirm its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and functional groups (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 281.2) .
  • X-ray crystallography : SHELX programs refine crystal structures to confirm absolute configuration .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or light, as the hydroxymethyl group may oxidize .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

  • Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts to control stereochemistry at the hydroxymethyl position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .
  • Temperature control : Lower temperatures (–20°C to 0°C) reduce epimerization risks during ring closure .

Data Contradiction Analysis : Discrepancies in diastereomer ratios between small-scale and pilot-scale syntheses may arise from inadequate mixing or thermal gradients. Use microreactors or continuous flow systems to improve reproducibility .

Q. What strategies resolve conflicting NMR data for diastereomers?

  • Variable-temperature (VT) NMR : Identifies dynamic equilibria by observing signal coalescence at elevated temperatures .
  • NOESY experiments : Differentiates cis/trans configurations by correlating spatial proximity of protons .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments .

Q. How does the hydroxymethyl group influence derivatization?

The hydroxymethyl group can undergo:

  • Oxidation : Catalyzed by MnO₂ or Swern conditions to form a ketone .
  • Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) prevents unwanted reactivity during coupling reactions .
  • Conjugation : Mitsunobu reactions link the group to pharmacophores (e.g., triazoles) for bioactivity studies .

Table 2 : Derivitization Examples

ReactionReagentsApplicationReference
AcetylationAc₂O, pyridineStability enhancement
Mitsunobu reactionDIAD, PPh₃, THFBioconjugation

Q. What in vitro assays evaluate its biological activity?

  • Enzyme inhibition : Amplex Red-based fluorescence assays measure inhibition of targets like autotaxin (ATX) .
  • Solubility studies : Phosphate buffer saline (PBS) assays assess bioavailability under physiological conditions .
  • Metabolic stability : Glutathione (GSH) adduct screening predicts susceptibility to hepatic metabolism .

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